N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine, commonly referred to in scientific literature as a derivative of piperidine, is a compound of significant interest due to its structural similarities to various opioid analgesics. This compound belongs to a broader class of substances known for their potential therapeutic applications, particularly in pain management and anesthesia.
This compound is classified under piperidine derivatives and is closely related to fentanyl analogs, which are synthetic opioids. Its molecular structure consists of a piperidine ring substituted with a 3-methylphenyl group and a 2-phenylethyl group. The classification of this compound falls within the domain of medicinal chemistry, specifically in the study of analgesics and narcotics.
The synthesis of N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine typically involves several key steps:
The detailed methods can vary based on the specific substitutions made on the piperidine ring, which can significantly influence the pharmacological properties of the resulting compound.
The molecular formula for N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine is . Its molecular weight is approximately 256.39 g/mol. The structure features:
The stereochemistry and spatial arrangement of these substituents play crucial roles in its biological activity.
N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine can undergo various chemical reactions typical of amines and aromatic compounds:
These reactions are significant as they allow for the modification of the compound's properties to optimize therapeutic effects .
N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine exhibits its pharmacological effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. The mechanism involves:
Data from receptor binding studies indicate that modifications in structure can significantly influence agonist or antagonist activity at these receptors .
N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine has several notable physical and chemical properties:
This compound has potential applications in various fields:
The 4-anilidopiperidine scaffold originated from mid-20th century efforts to improve upon existing opioid templates. Pethidine (meperidine), a simple piperidine analgesic, served as the foundational structure. Paul Janssen’s pioneering work at Janssen Pharmaceutica aimed to enhance potency and pharmacokinetics through strategic modifications. His team synthesized fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide) in 1959 by replacing pethidine’s ester linkage with an anilido moiety and introducing a phenethyl group on the piperidine nitrogen. This yielded a compound 50–100 times more potent than morphine due to enhanced μ-opioid receptor (MOR) affinity and lipophilicity [1]. Subsequent analogs like sufentanil, alfentanil, and remifentanil refined this template through substitutions on the piperidine ring, aniline ring, or propionyl group, establishing the 4-anilidopiperidine class as a cornerstone of surgical anesthesia and pain management [1] [3].
Table 2: Key Milestones in 4-Anilidopiperidine Development
Year | Compound | Innovation | Significance |
---|---|---|---|
1959 | Fentanyl | Initial anilidopiperidine synthesis | ~100× morphine potency; rapid onset |
1970s | Sufentanil, Alfentanil | Thienyl ring; tetrazolyl modifications | Enhanced potency/selectivity; improved cardiovascular profile |
1980s | Remifentanil | Esterase-labile methyl ester | Ultra-short duration of action |
1980s | α-Methylfentanyl | α-methylation of phenethyl group | Illicit analog with extreme potency |
1990s | 3-Methylfentanyl | meta-methylanilino substitution | High analgesic activity in preclinical models |
N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine occupies a critical niche in structure-activity relationship (SAR) studies of fentanyl-class compounds. Its defining structural feature—the meta-methyl group on the anilino ring—was explored to elucidate steric and electronic influences on opioid receptor interactions. Research demonstrated that alkyl substitutions at the meta-position of the aniline ring significantly modulate analgesic potency. Specifically, the 3-methyl analog (commonly termed meta-methylfentanyl or 3-methylfentanyl) exhibited exceptional activity in the acetic acid writhing test in mice, surpassing fentanyl in some assays [4]. This potency enhancement stems from:
This compound also contributed to understanding pH-dependent opioid design. Computational modeling revealed that fluorination or methylation near the piperidine nitrogen alters pKa values. N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine’s structural flexibility informed derivatives like FF3 [(±)-N-[1-(2-fluoro-2-phenylethyl)piperidine-4-yl]-N-phenyl propionamide], engineered for selective activation in acidic inflamed tissues (pH 6.5) while minimizing central side effects [3].
The synthesis of N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine follows classic fentanyl analog routes, with modifications for meta-substituted aniline precursors. Core methodologies include:
Table 3: Synthetic Strategies for 3-Methylanilino Piperidine Analogs
Strategy | Reaction Sequence | Key Intermediate |
---|---|---|
Janssen Imine Route | 1. R-C₆H₄-NH₂ + 1-benzylpiperidin-4-one → Imine 2. LiAlH₄ reduction → 4-(R-anilino)piperidine 3. H₂/Pd-C debenzylation → Norfentanyl analog 4. Phenethylation → Target compound | 1-benzyl-4-(3-methylanilino)piperidine |
Reductive Amination | 1. 3-methylaniline + 4-piperidone/NaBH₃CN → 4-(3-methylanilino)piperidine 2. Phenethyl halide → Target compound | 4-(3-methylanilino)piperidine |
N-Dealkylation/Acylation | 1. Fentanyl + alkyl chloroformate → Carbamate 2. Hydrolysis → Norfentanyl 3. 3-methylaniline + activated ester → New anilide | N-(1-phenethylpiperidin-4-yl)-N-(3-methylphenyl)propionamide |
Critical advancements include optimizing phenethylation efficiency using 2-phenylethyl mesylate instead of chlorides and chromatographic purification techniques resolving cis/trans diastereomers in methyl-substituted piperidines, which exhibit differing pharmacological profiles [1] [4]. These synthetic innovations enabled rapid exploration of structure-activity relationships critical to opioid medicinal chemistry.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4